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Introduction
Sox17, a member of the SRY-related HMG-box (SOX) family of transcription factors, is a critical

regulator and widely used marker for definitive endoderm (DE) development. The directed

differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs)

and induced pluripotent stem cells (iPSCs), into DE is a foundational step for generating

clinically relevant cell types such as hepatocytes and pancreatic beta cells. Activin A, a member

of the Transforming Growth Factor-beta (TGF-β) superfamily, is a potent inducer of DE.

Monitoring the efficiency of this differentiation process is crucial, and immunofluorescence (IF)

staining for Sox17 provides a robust method for visualizing and quantifying the successful

generation of DE cells.

Principle of Activin A-Induced Sox17 Expression
Activin A initiates an intracellular signaling cascade that leads to the transcriptional activation of

key endodermal genes, including SOX17. The process begins with Activin A binding to its type

II receptor, which in turn recruits and phosphorylates a type I receptor, primarily ALK4.[1] This

activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs),

SMAD2 and SMAD3. The phosphorylated R-SMADs form a complex with the common-

mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus, where

it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of

target genes, including SOX17, to activate their expression.[1] For robust DE induction,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b217808?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b217808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activin/Nodal signaling is often synergistically enhanced by the Wnt signaling pathway, which

helps promote the initial transition from pluripotency to a mesendodermal fate.[2][3][4]
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Caption: Activin A signaling pathway leading to SOX17 expression.

Data on Activin A-Induced Sox17 Expression
The efficiency of DE differentiation induced by Activin A can vary depending on the cell line,

concentration, and combination with other growth factors. The following table summarizes

quantitative data from various studies.
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Cell Type
Treatment
Conditions

Duration
% SOX17+
Cells

Reference

hPESCs
50 ng/mL Activin

A
-

Upregulated

Sox17
[5]

hPESCs
100 ng/mL

Activin A
-

Upregulated

Sox17
[5]

hS17 hESCs

100 ng/mL

Activin A + 25

ng/mL Wnt3a

1 day
73 ± 4.5%

(eGFP+)
[6]

hiPSCs

100 ng/mL

Activin A + 100

ng/mL WNT3A

3 days ~80-90% [3]

hiPSCs

100 ng/mL

Activin A + 3 µM

CHIR99021

3 days ~80-90% [3]

iPSCs

20 ng/mL Activin

A + 5 µM CHIR-

99021

3 days ~80% [4]

Experimental Protocols
Protocol 1: Induction of Definitive Endoderm with
Activin A
This protocol describes the differentiation of human pluripotent stem cells (hPSCs) into

definitive endoderm, characterized by the expression of Sox17.

Materials:

hPSCs (e.g., H9 hESCs or any hiPSC line)

Matrigel or other suitable extracellular matrix

mTeSR™1 or other appropriate hPSC maintenance medium
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RPMI 1640 medium

B-27™ Supplement (serum-free)

Recombinant Human Activin A

Recombinant Human Wnt3a or CHIR99021 (GSK-3 inhibitor)

Phosphate-Buffered Saline (PBS)

Cell dissociation reagent (e.g., Accutase)

Procedure:

Cell Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium, passaging

every 4-5 days. Ensure cultures are healthy and exhibit typical PSC morphology before

starting differentiation.

Seeding for Differentiation: When cells reach 80-90% confluency, dissociate them into single

cells using Accutase. Seed cells onto new Matrigel-coated plates at a high density (e.g., 1-2

x 10⁵ cells/cm²) in mTeSR™1 medium containing a ROCK inhibitor (e.g., Y-27632) to

enhance survival.

Initiation of Differentiation (Day 0): After 24 hours, when cells have formed a monolayer,

replace the medium with differentiation medium.

Differentiation Medium: RPMI 1640 supplemented with B-27™.

Day 0-1: Add 100 ng/mL Activin A and 25 ng/mL Wnt3a (or 3 µM CHIR99021) to the

differentiation medium.[3][6]

Differentiation (Day 1-3):

Day 1: Replace the medium with fresh differentiation medium containing 100 ng/mL Activin

A.[6]

Day 2: Perform a full medium change with fresh differentiation medium containing 100

ng/mL Activin A.
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Endpoint: On Day 3 or Day 4, the cells are ready for analysis. Successful differentiation will

result in a high percentage of cells expressing Sox17.[3][4] Proceed to immunofluorescence

staining.

Protocol 2: Immunofluorescence Staining for Sox17
This protocol details the steps for fixing, permeabilizing, and staining Activin A-treated cells to

visualize nuclear Sox17.

Materials:

Differentiated cells in culture plates

PBS (Ca²⁺/Mg²⁺-free)

4% Paraformaldehyde (PFA) in PBS (prepare fresh)

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

Blocking Buffer: 5% Normal Donkey Serum (or serum from the host species of the secondary

antibody) and 0.1% Triton™ X-100 in PBS

Primary Antibody: Rabbit anti-Sox17 antibody

Secondary Antibody: Fluorophore-conjugated Donkey anti-Rabbit IgG (e.g., Alexa Fluor™

488)

Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS)

Mounting Medium
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(4% PFA, 15 min)
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2. Permeabilization
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3. Blocking
(5% Serum, 1 hr)

4. Primary Antibody Incubation
(Anti-Sox17, 4°C Overnight)

Wash (PBS)

5. Secondary Antibody Incubation
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Caption: Experimental workflow for Sox17 immunofluorescence staining.
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Procedure:

Fixation: Gently aspirate the culture medium. Wash the cells once with PBS. Add 4% PFA to

each well to cover the cells and incubate for 15 minutes at room temperature.[7]

Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

Permeabilization: Since Sox17 is a nuclear transcription factor, permeabilization is essential.

[8] Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10-15 minutes

at room temperature.[9]

Washing: Aspirate the permeabilization buffer and wash three times with PBS.

Blocking: Add Blocking Buffer to each well and incubate for at least 1 hour at room

temperature to minimize non-specific antibody binding.[9]

Primary Antibody Incubation: Dilute the primary anti-Sox17 antibody in the blocking buffer

according to the manufacturer's recommended concentration. Aspirate the blocking buffer

from the cells and add the diluted primary antibody solution. Incubate overnight at 4°C in a

humidified chamber.[9][10]

Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for

5 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in

blocking buffer. Add the diluted secondary antibody to the cells and incubate for 1-2 hours at

room temperature, protected from light.[9]

Washing: Aspirate the secondary antibody solution and wash three times with PBS for 5

minutes each, keeping the plate protected from light.

Counterstaining: Add the DAPI solution to the cells and incubate for 5 minutes at room

temperature in the dark to stain the nuclei.[7]

Final Wash: Wash the cells once with PBS.
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Mounting and Imaging: Add a drop of mounting medium to each well or onto a slide.

Carefully place a coverslip over the cells, avoiding air bubbles. Allow the mounting medium

to cure. Image the cells using a fluorescence microscope with appropriate filters for DAPI

(blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488). Sox17

staining will appear as distinct nuclear signals in differentiated cells.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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